molecular formula C15H25BrN4O2 B10976559 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide

Cat. No.: B10976559
M. Wt: 373.29 g/mol
InChI Key: XTGUXCJSCGDLNM-UHFFFAOYSA-N
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Description

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Amidation: The brominated pyrazole is reacted with an amine, such as 1-methyl-2-morpholinoethylamine, to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom on the pyrazole ring is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their anticancer, antiviral, and analgesic properties.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure might impart desirable properties to these products.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
  • N-(1-Methyl-2-morpholinoethyl)propanamide

Uniqueness

What sets 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE apart is the combination of the brominated pyrazole ring and the morpholinoethyl group. This unique structure could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H25BrN4O2

Molecular Weight

373.29 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(1-morpholin-4-ylpropan-2-yl)propanamide

InChI

InChI=1S/C15H25BrN4O2/c1-11(10-19-6-8-22-9-7-19)17-14(21)4-5-20-13(3)15(16)12(2)18-20/h11H,4-10H2,1-3H3,(H,17,21)

InChI Key

XTGUXCJSCGDLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC(C)CN2CCOCC2)C)Br

Origin of Product

United States

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